SHP-141

Pharmacokinetics Soft drug design Topical HDAC inhibitor

SHP-141 (remetinostat) is a hydroxamic acid-based inhibitor of class I/II histone deacetylase (HDAC) enzymes, specifically designed as a 'soft drug' for topical dermatological oncology. The compound is a 4-(7-hydroxycarbamoyl-heptanoyloxy)-benzoic acid methyl ester derivative (CAS 946150-57-8, MW 323.34 g/mol) that contains a labile ester bond intentionally engineered for rapid inactivation by endogenous serum esterases upon systemic absorption, thereby confining pharmacological activity to cutaneous tissues.

Molecular Formula
Molecular Weight
Cat. No. B1193508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHP-141
SynonymsSHP-141;  SHP 141;  SHP141.
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SHP-141 (Remetinostat) – A Skin-Restricted Soft HDAC Inhibitor for Topical Oncology Applications


SHP-141 (remetinostat) is a hydroxamic acid-based inhibitor of class I/II histone deacetylase (HDAC) enzymes, specifically designed as a 'soft drug' for topical dermatological oncology [1]. The compound is a 4-(7-hydroxycarbamoyl-heptanoyloxy)-benzoic acid methyl ester derivative (CAS 946150-57-8, MW 323.34 g/mol) that contains a labile ester bond intentionally engineered for rapid inactivation by endogenous serum esterases upon systemic absorption, thereby confining pharmacological activity to cutaneous tissues [2]. Originally developed by Shape Pharmaceuticals and subsequently by Medivir AB, SHP-141 has been investigated in multiple Phase 1 and Phase 2 clinical trials for cutaneous T-cell lymphoma (CTCL) and basal cell carcinoma (BCC) [3].

Why Systemic HDAC Inhibitors or Conventional Topicals Cannot Substitute for SHP-141 in Cutaneous Oncology Research


Systemic HDAC inhibitors such as vorinostat (oral) and romidepsin (intravenous) are FDA-approved for advanced CTCL but carry well-documented systemic toxicities including thrombocytopenia, nausea, fatigue, and infection that preclude their use in early-stage disease [1]. Conventional topical agents for CTCL (e.g., mechlorethamine, bexarotene gel) and BCC (e.g., imiquimod, 5-fluorouracil) lack HDAC-targeted epigenetic mechanisms of action entirely [2]. SHP-141 occupies a unique niche: it delivers pan-HDAC inhibition (HDAC1/3/6) directly to dermal and epidermal lesions while the labile ester bond ensures rapid hydrolytic inactivation to a carboxylic acid metabolite with negligible HDAC inhibitory activity upon reaching the bloodstream [3]. This 'soft drug' design means that neither systemic HDAC inhibitors (which lack skin restriction) nor non-HDAC topical therapies (which lack epigenetic targeting) can replicate SHP-141's pharmacological profile of potent local HDAC inhibition with demonstrated absence of systemic exposure.

SHP-141 (Remetinostat) – Quantitative Comparative Evidence Guide for Research Procurement and Candidate Selection


Pharmacokinetic Differentiation: Confirmed Absence of Systemic Drug Exposure Versus Systemic HDAC Inhibitors

In a Phase 1b double-blind, placebo-controlled trial (NCT01433731) in stage IA-IIA CTCL patients applying SHP-141 at 0.1%, 0.5%, and 1.0% concentrations twice daily for 28 days, pharmacokinetic analysis confirmed lack of SHP-141 peripheral blood exposure in all treated patients [1]. This stands in contrast to systemic HDAC inhibitors: oral vorinostat (400 mg/day) produces measurable plasma concentrations with a Cmax of approximately 1.2 μM and a t1/2 of ~2 hours, while intravenous romidepsin achieves peak plasma concentrations of ~300-500 ng/mL [2]. The absence of systemic exposure with SHP-141 is mechanistically attributed to the labile ester bond that is cleaved by endogenous serum esterases, generating a carboxylic acid metabolite with substantially reduced HDAC inhibitory activity, a design feature confirmed as unique among epigenetic soft drugs [3].

Pharmacokinetics Soft drug design Topical HDAC inhibitor Cutaneous T-cell lymphoma

Systemic Adverse Event Profile: Zero Systemic Toxicity Versus FDA-Approved HDAC Inhibitors Vorinostat and Romidepsin

Across all clinical trials of SHP-141 to date—including a Phase 1b CTCL trial (NCT01433731, n=18), a Phase 2 CTCL trial (NCT02213861, n=60), and a Phase 2 BCC trial (NCT03180528, n=30)—zero systemic adverse events (AEs) were reported [1]. The only treatment-related AEs were localized skin reactions (predominantly CTCAE Grade 1-2 eczematous reactions at the application site) [2]. In contrast, FDA-approved systemic HDAC inhibitors carry well-characterized systemic toxicity profiles: vorinostat (oral) is associated with thrombocytopenia, anemia, dehydration, nausea/vomiting, hypotension, infection, sepsis, pulmonary embolism, and deep venous thrombosis, with an objective response rate of 24-30% in refractory advanced CTCL [3]. Romidepsin (IV) is associated with fatigue, nausea, vomiting, thrombocytopenia, granulocytopenia, and cardiac effects including ventricular fibrillation and QT interval changes, with an ORR of 34% in CTCL [3]. The 0% systemic AE rate of SHP-141 represents a categorical safety differentiation.

Safety profile Systemic adverse events HDAC inhibitor CTCL BCC

HDAC Isoform Inhibition Profile: Quantitative Ki Values Reveal Distinct Selectivity Versus Vorinostat

In in-vitro fluorometric enzymatic assays using purified recombinant human HDAC isoforms, remetinostat (SHP-141) demonstrated a mean inhibition constant (Ki) of 160 nM against HDAC1, 66 nM against HDAC3, and 10 nM against HDAC6, indicating pan-HDAC activity with highest potency against HDAC6 [1]. For comparison, vorinostat (SAHA) exhibits ID50 values of approximately 10 nM for HDAC1 and 20 nM for HDAC3, making it approximately 16-fold and 3.3-fold more potent against HDAC1 and HDAC3 respectively compared to remetinostat . However, remetinostat's markedly higher relative potency against HDAC6 (Ki = 10 nM, within the same order of magnitude as vorinostat's reported HDAC6 IC50 of <86 nM) combined with its esterase-labile inactivation mechanism provides a differentiated pharmacological profile optimized for topical rather than systemic HDAC inhibition [2]. This affinity profile is consistent with clinical pharmacodynamic data showing increased acetylated histone H3 and dermal acetylation in treated skin lesions [1].

HDAC enzyme inhibition Inhibition constant Isoform selectivity HDAC1 HDAC3 HDAC6

Basal Cell Carcinoma Efficacy: 54.8% Complete Pathological Resolution and 69.7% ORR With Topical Monotherapy

In a Phase 2 open-label, single-arm, single-institution trial (NCT03180528), 25 participants with 33 per-protocol BCC tumors applied 1% remetinostat gel three times daily for 6 weeks, with surgical excision of remaining tumor at week 8 [1]. The objective response rate (≥30% decrease in longest tumor diameter) was 69.7% (90% CI: 54%-82.5%), with 54.8% of tumors demonstrating complete pathological resolution on histological examination [1]. The average tumor area decreased by 71.5%, and histological subtype analysis revealed 100% response in superficial BCCs (n=6), 68.2% response in nodular BCCs (n=22), and 66.7% response in infiltrative BCCs (n=3) [2]. No systemic adverse events were reported [1]. As a comparator context, the current standard of care—surgical excision—achieves near-100% cure rates but incurs approximately $4 billion in annual US healthcare costs and is associated with cosmetic and functional morbidity, particularly for patients with multiple or recurrent tumors [3]. Existing topical alternatives such as imiquimod and 5-fluorouracil are effective primarily for superficial BCC subtypes only, and their mechanisms do not involve HDAC inhibition [3].

Basal cell carcinoma Complete pathological response Topical HDAC inhibitor Non-surgical treatment

CTCL Clinical Activity: Lesion Severity Reduction, Objective Responses, and Pruritus Improvement Without Systemic Toxicity

In the Phase 1b trial (NCT01433731), SHP-141 produced an objective response rate (>50% improvement by CAILS) of 28% (4/15 patients) at day 42 versus 0% in the placebo arm, with an 89% reduction in thickened lesions at day 42 compared to 0% for placebo [1]. In the subsequent Phase 2 randomized trial (NCT02213861) in 60 patients with stage IA-IIA mycosis fungoides-type CTCL, 1% remetinostat gel applied twice daily achieved a 40% confirmed response rate (complete plus partial responses over approximately 12 months), compared to 25% with 0.5% twice daily and 20% with 1% once daily [2]. Additionally, 80% of patients with clinically significant pruritus at baseline experienced a clinically meaningful reduction in itch severity with 1% BID treatment—a symptom control benefit that is not a feature of systemic HDAC inhibitor therapy [2]. For context, systemic HDAC inhibitors are FDA-approved only for relapsed/refractory advanced CTCL and are not recommended for early-stage disease due to their systemic toxicity burden; SHP-141 is specifically positioned for early-stage CTCL where safe, effective topical options remain an unmet medical need [3].

Cutaneous T-cell lymphoma Mycosis fungoides Pruritus CAILS score Early-stage CTCL

Soft Drug Molecular Design: Esterase-Mediated Inactivation Enables Unique Skin-Restricted Pharmacology Absent in All Other HDAC Inhibitors

SHP-141 contains a phenoxy ester bond connecting a methyl paraben moiety to a suberyl hydroxamic acid HDAC-binding warhead. This ester linkage is specifically engineered as the metabolic soft spot: upon absorption from the skin into the bloodstream, endogenous serum esterases rapidly hydrolyze the ester bond, releasing the carboxylic acid metabolite 4-hydroxybenzoic acid (from the methyl paraben portion) and suberyl hydroxamic acid, both of which possess substantially reduced HDAC inhibitory activity compared to the intact parent molecule [1]. This design principle has been validated clinically—PK results from the Phase 1b CTCL trial confirmed undetectable SHP-141 levels in peripheral blood [2]. In a recent review of epigenetic soft drugs, remetinostat was identified as the sole example of a clinically investigated soft drug targeting epigenetic enzymes (HDACs or LSD1), highlighting its structural uniqueness in the HDAC inhibitor landscape [3]. The synthetic route for SHP-141 has been optimized to deliver multi-kilogram quantities with high purity (100 area%) via a two-step process employing suberic acid and methyl paraben, with crude product stabilized for recrystallization using 0.1% citric acid and 4% water in acetonitrile [1].

Soft drug design Esterase metabolism Skin-restricted pharmacology Epigenetic soft drug

SHP-141 (Remetinostat) – Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Early-Stage Cutaneous T-Cell Lymphoma (CTCL) Clinical Research: Epigenetic Therapy Without Systemic Toxicity

SHP-141 is optimally deployed in clinical trials or translational research for stage IA-IIA CTCL where systemic HDAC inhibitors are contraindicated due to their toxicity profiles. The Phase 2 data demonstrating 40% confirmed response (1% gel BID), 80% pruritus reduction, and zero systemic AEs over up to 12 months of treatment [1] position SHP-141 as the only HDAC-targeting agent suitable for early-stage CTCL investigation. Researchers investigating maintenance therapy, combination regimens with skin-directed therapies, or biomarker-guided epigenetic intervention in CTCL should prioritize SHP-141 over systemic HDAC inhibitors for protocols requiring long-term safety and skin-confined pharmacology.

Basal Cell Carcinoma Non-Surgical Treatment Research: HDAC Inhibition as Alternative to Excision

The Phase 2 BCC trial (NCT03180528) established proof-of-principle for topical HDAC inhibition in BCC with 54.8% complete pathological resolution and 69.7% ORR [2]. SHP-141 is the appropriate candidate for research programs exploring non-surgical BCC management, particularly in: (a) patients with multiple or recurrent tumors where repeated surgery incurs cumulative morbidity; (b) nodular and infiltrative BCC subtypes where existing topical agents (imiquimod, 5-FU) have limited efficacy; and (c) studies investigating Hedgehog pathway modulation via HDAC-dependent GLI1 suppression, a mechanism directly linked to remetinostat's pharmacodynamic effect [2].

Preclinical Skin-Restricted Epigenetic Pharmacology: Soft Drug Design Proof-of-Concept Studies

SHP-141 is the only clinically validated soft drug targeting an epigenetic enzyme class [3]. It serves as the essential reference compound for research programs developing next-generation skin-restricted epigenetic therapies, whether targeting HDACs, LSD1, or other chromatin-modifying enzymes. Researchers can use SHP-141's esterase-labile phenoxy ester scaffold and documented in-vitro/in-vivo correlation (Ki values → clinical PD → confirmed lack of systemic exposure) as a benchmark for evaluating novel soft drug candidates. Its established synthetic route delivering multi-kilogram quantities with 100 area% purity [4] also provides a manufacturability reference for industrial process chemistry groups.

Pharmacokinetic/ Toxicological Studies of Tissue-Restricted Drug Delivery: A Validated Negative Systemic Exposure Model

SHP-141's clinically confirmed absence of peripheral blood exposure [5], combined with histologically confirmed intradermal target engagement (increased acetylated histone H3 in skin biopsies) [2], makes it an ideal model compound for pharmacokinetic/toxicological research on tissue-restricted drug delivery. Studies investigating dermal penetration, local vs. systemic drug distribution, esterase-mediated inactivation kinetics, and the relationship between local pharmacodynamic biomarkers and systemic safety can use SHP-141 as a positive control that has already demonstrated the feasibility of complete pharmacokinetic separation between target tissue and systemic circulation in human subjects.

Quote Request

Request a Quote for SHP-141

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.